![molecular formula C25H32ClNO5S B14332631 12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid CAS No. 111855-67-5](/img/structure/B14332631.png)
12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid is a complex organic compound that features a benzene ring substituted with benzoyl and chlorobenzene sulfonyl groups, linked to a dodecanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid typically involves multiple steps:
Formation of the Benzoyl Chloride Intermediate: Benzoyl chloride is synthesized by reacting benzoyl chloride with thionyl chloride under reflux conditions.
Sulfonylation: The benzoyl chloride intermediate undergoes sulfonylation with chlorobenzene sulfonyl chloride in the presence of a base such as pyridine.
Amidation: The sulfonylated product is then reacted with dodecanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The benzene ring can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: Inhibition of key enzymes like cyclooxygenase (COX) and modulation of signaling pathways such as the NF-κB pathway.
類似化合物との比較
Similar Compounds
- 12-[(3-Benzoyl-4-methylbenzene-1-sulfonyl)amino]dodecanoic acid
- 12-[(3-Benzoyl-4-fluorobenzene-1-sulfonyl)amino]dodecanoic acid
Uniqueness
12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid is unique due to the presence of the chlorobenzene sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
111855-67-5 |
|---|---|
分子式 |
C25H32ClNO5S |
分子量 |
494.0 g/mol |
IUPAC名 |
12-[(3-benzoyl-4-chlorophenyl)sulfonylamino]dodecanoic acid |
InChI |
InChI=1S/C25H32ClNO5S/c26-23-17-16-21(19-22(23)25(30)20-13-9-8-10-14-20)33(31,32)27-18-12-7-5-3-1-2-4-6-11-15-24(28)29/h8-10,13-14,16-17,19,27H,1-7,11-12,15,18H2,(H,28,29) |
InChIキー |
QSZYAXXMLAVCHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCCCCCCCCCCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


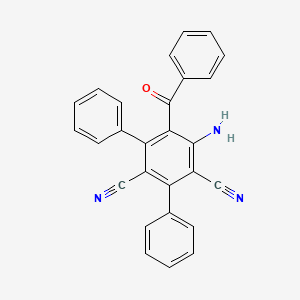
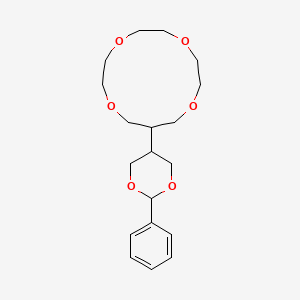
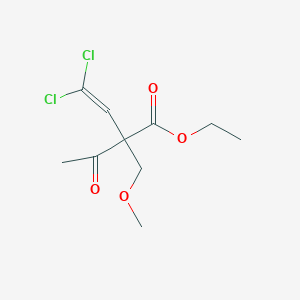
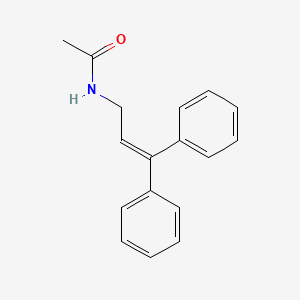
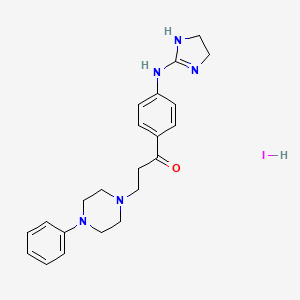
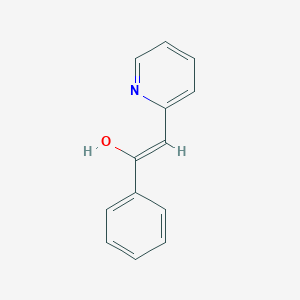
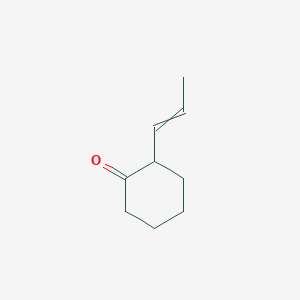
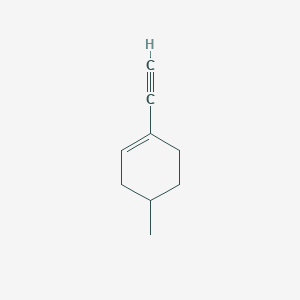
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
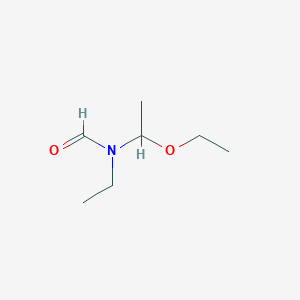
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
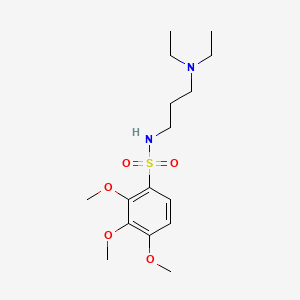
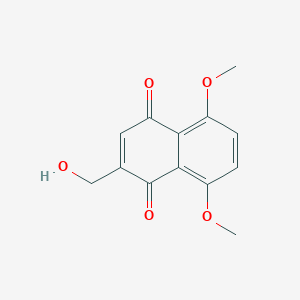
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
